p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside
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Overview
Description
p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside: is a chemical compound known for its role as a chromogenic substrate in biochemical assays. It is often used in the study of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The compound has a molecular formula of C19H19NO8 and a molecular weight of 389.36 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the p-nitrophenyl group. The benzylidene group is introduced to protect the 4 and 6 positions of the glucose molecule. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and hot methanol .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for biochemical studies. The process involves standard organic synthesis techniques, including protection and deprotection steps, and the use of chromatographic methods for purification .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the release of p-nitrophenol, which is a yellow-colored product.
Oxidation and Reduction: These reactions can modify the nitro group or the benzylidene group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glycosidases in aqueous solutions.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Produces p-nitrophenol and glucose derivatives.
Oxidation and Reduction: Produces various modified nitrophenyl and benzylidene derivatives.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzyme assays to study glycosidase activity.
- Helps in understanding the kinetics and mechanisms of enzyme-catalyzed reactions .
Biology:
- Employed in the study of carbohydrate metabolism and enzyme function in biological systems.
- Used in the development of diagnostic assays for detecting enzyme deficiencies .
Medicine:
- Potential applications in drug development, particularly in designing enzyme inhibitors.
- Used in research related to metabolic disorders involving glycosidases .
Industry:
- Utilized in the production of diagnostic kits for enzyme activity measurement.
- Applied in quality control processes in pharmaceutical and biotechnology industries .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and a glucose derivative. The released p-nitrophenol can be quantitatively measured due to its yellow color, providing a means to assess enzyme activity .
Comparison with Similar Compounds
- p-Nitrophenyl-alpha-D-glucopyranoside
- p-Nitrophenyl-beta-D-glucopyranoside
- p-Nitrophenyl-alpha-D-galactopyranoside
- p-Nitrophenyl-beta-D-galactopyranoside
- p-Nitrophenyl-N-acetyl-beta-D-glucosaminide
Uniqueness: p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside is unique due to the presence of the benzylidene group, which provides additional protection to the glucose molecule and allows for more specific studies of enzyme activity. This compound’s structure makes it particularly useful in studying the specificity and kinetics of glycosidases, offering insights that other similar compounds may not provide .
Properties
IUPAC Name |
(2R,4aR,6R,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDVEKOBCWPHZ-UPGMHYFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O[C@@H](O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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